Brd4 D1-IN-1 has been synthesized as part of research efforts to develop high-affinity probes for BRD4. It falls under the category of selective BET inhibitors, which are designed to inhibit the function of BRD4 specifically while minimizing off-target effects on other BET family members like BRD2 and BRD3. The selectivity and potency of Brd4 D1-IN-1 have been demonstrated through various biochemical assays, including isothermal titration calorimetry and fluorescence polarization assays, showcasing its potential as a valuable tool in cancer research and therapy .
The synthesis of Brd4 D1-IN-1 involves multiple steps, typically starting from commercially available precursors. The synthetic route includes:
The synthesis typically yields Brd4 D1-IN-1 with a high enantiomeric excess, ensuring that the active form of the compound is predominantly present .
Brd4 D1-IN-1 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its binding to the BRD4 bromodomain. Key structural elements include:
The molecular formula for Brd4 D1-IN-1 can be represented as , with a calculated mass of approximately 709.22 g/mol .
Brd4 D1-IN-1 undergoes specific interactions with the BRD4 protein, primarily through competitive binding to the acetylated lysine recognition site. The key reactions include:
These reactions highlight the compound's potential in modulating biological pathways associated with cancer cell proliferation .
The mechanism by which Brd4 D1-IN-1 exerts its effects involves several steps:
Quantitative data from studies indicate significant reductions in target gene expression upon treatment with Brd4 D1-IN-1, underscoring its efficacy as a therapeutic agent .
Brd4 D1-IN-1 exhibits several notable physical and chemical properties:
Key analytical data include:
Brd4 D1-IN-1 has several important applications in scientific research:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2